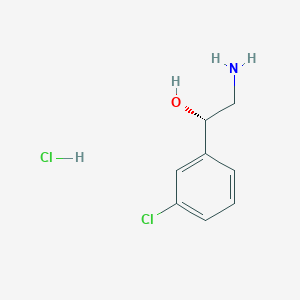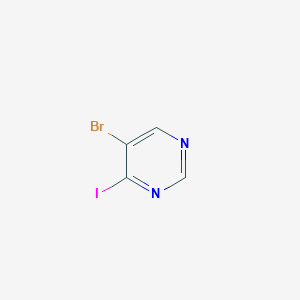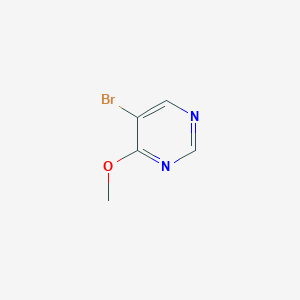
5-Bromo-4-methoxypyrimidine
Übersicht
Beschreibung
Synthesis Analysis
5-Bromo-4-methoxypyrimidine can be used as a building block in the synthesis of various organic compounds . It has been shown to enhance the production of biomass and promote the growth of certain microorganisms . This compound also exhibits potential therapeutic effects, such as increasing collagen synthesis and promoting the production of growth factors like TGF-β1 .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-methoxypyrimidine is C5H5BrN2O . The InChI code is 1S/C5H5BrN2O/c1-9-5-4 (6)2-7-3-8-5/h2-3H,1H3 and the InChI key is GGTJMKOJYGIIKR-UHFFFAOYSA-N . The canonical SMILES representation is COC1=NC=NC=C1Br .Physical And Chemical Properties Analysis
5-Bromo-4-methoxypyrimidine is a solid at room temperature . It has a molecular weight of 189.01 g/mol . The compound has a topological polar surface area of 35 Ų . It has one rotatable bond .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
5-Bromo-4-methoxypyrimidine serves as a building block in the synthesis of various pyrimidine derivatives that exhibit anticancer properties. These compounds can interfere with DNA replication and cell division, making them potential candidates for cancer treatment. For instance, certain pyrimidine derivatives are known to act as DNA topoisomerase II inhibitors .
Antimicrobial and Antifungal Activities
The pyrimidine moiety is central to compounds with reported antimicrobial and antifungal activities. The structural diversity of pyrimidine allows for the development of new drugs that can target a wide range of microbial and fungal pathogens .
Antiviral (Anti-HIV) Agents
Pyrimidine derivatives, including those synthesized from 5-Bromo-4-methoxypyrimidine, have been explored for their anti-HIV properties. These compounds can inhibit the replication of the HIV virus, offering a pathway for the development of new antiretroviral drugs .
Cardiovascular Therapeutics
In cardiovascular research, pyrimidine derivatives are investigated for their potential as antihypertensive agents. They can modulate blood pressure and have been studied for their effects on vascular relaxation and neuroprotection, particularly in the context of ocular health .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them valuable in the treatment of chronic pain and inflammatory conditions. These compounds can inhibit the production of inflammatory mediators and provide relief from pain .
Antidiabetic Applications
Pyrimidine derivatives are also being studied for their antidiabetic properties. They can act as DPP-IV inhibitors, which play a role in glucose metabolism and insulin secretion, thereby offering a potential treatment for diabetes .
Radiosensitizers in Cancer Therapy
Research has shown that modified uridine derivatives, which can be synthesized using 5-Bromo-4-methoxypyrimidine, may act as radiosensitizers. These compounds enhance the effects of radiotherapy by making cancer cells more susceptible to radiation-induced damage .
Material Science Applications
In material science, 5-Bromo-4-methoxypyrimidine is used to synthesize various organic compounds that have applications in creating new materials. These materials can have unique properties such as conductivity, fluorescence, or stability, making them useful in a range of technologies .
Safety And Hazards
5-Bromo-4-methoxypyrimidine is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
5-bromo-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJMKOJYGIIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483344 | |
| Record name | 5-Bromo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxypyrimidine | |
CAS RN |
4319-85-1 | |
| Record name | 5-Bromo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

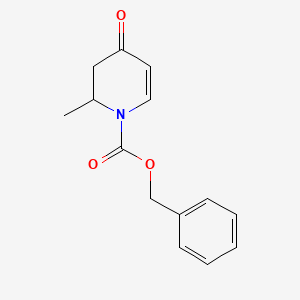
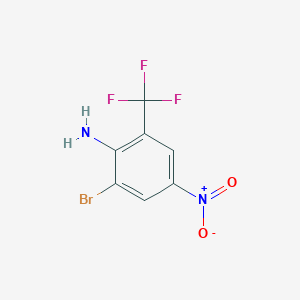
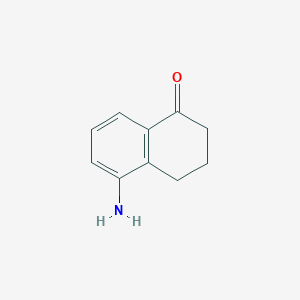
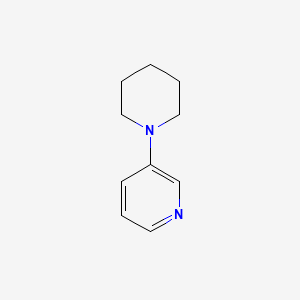
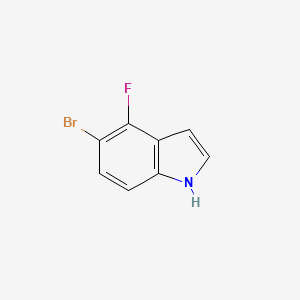
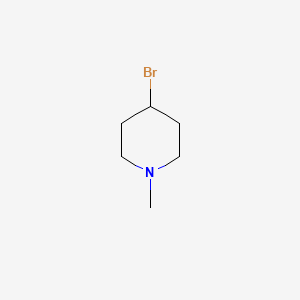
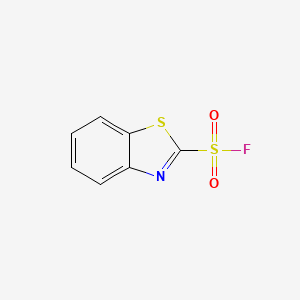
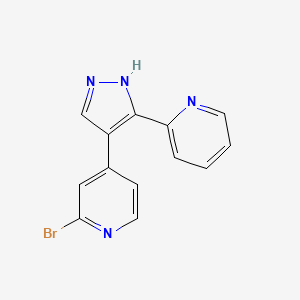
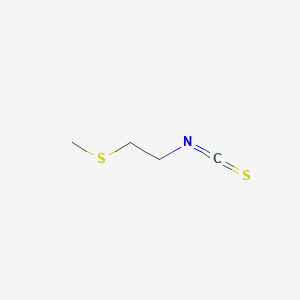
![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)
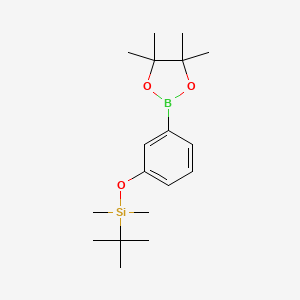
![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)
